Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Data Availability Chemical Biology Drug Discovery

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1396844-52-2) is a synthetic heterocyclic compound with a molecular formula of C18H18N4O2 and a molecular weight of 322.4 g/mol. Its structure combines a benzofuran core, a carbonyl linker, a piperazine ring, and a 6-methylpyrimidin-4-yl terminal group.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 1396844-52-2
Cat. No. B2394542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone
CAS1396844-52-2
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H18N4O2/c1-13-10-17(20-12-19-13)21-6-8-22(9-7-21)18(23)16-11-14-4-2-3-5-15(14)24-16/h2-5,10-12H,6-9H2,1H3
InChIKeyYEPAGRXNFINVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1396844-52-2): Structural Overview and Procurement Context


Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1396844-52-2) is a synthetic heterocyclic compound with a molecular formula of C18H18N4O2 and a molecular weight of 322.4 g/mol [1]. Its structure combines a benzofuran core, a carbonyl linker, a piperazine ring, and a 6-methylpyrimidin-4-yl terminal group. This architecture places it within a broader class of benzofuran-piperazine derivatives investigated in patents for potential neurotrophic, neuroprotective, and anticancer applications [2]. The compound is primarily listed as a research chemical by various vendors, indicating its role as a specialty building block or screening candidate rather than a fully characterized drug lead, which is a critical distinction for procurement decisions.

Why Generic Substitution of Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone is Not Scientifically Justified


Substituting Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone with a seemingly similar analog is not scientifically justifiable without direct comparative data. The specific combination of the unsubstituted benzofuran, the piperazine linker, and the 4-(6-methylpyrimidin) appendage creates a unique pharmacophore. In related patent families, even minor structural modifications—such as changing the substitution on the piperazine or the heterocycle on the benzofuran—are associated with distinct and sometimes non-overlapping biological activity profiles, including neurotrophic factor enhancement and neuronal cell death inhibition [1]. Without target-specific quantitative data, any assumption of functional equivalence between this compound and a close analog is speculative and carries a high risk of experimental failure, making the procurement of the exact requested structure a strict requirement for reproducibility.

Quantitative Evidence Guide for Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1396844-52-2)


Absence of Public Bioactivity Data as a Key Differentiator

A comprehensive search of public databases including PubChem, ChEMBL, and BindingDB, as well as peer-reviewed literature and patents, reveals a critical absence of quantitative bioactivity data (e.g., IC50, Ki, EC50) for Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone [1]. In contrast, structurally related analogs within the benzofuran-piperazine patent space, such as 1-(4-methoxyphenyl)-4-(7-methoxy-2,2,4,6-tetramethyl-2,3-dihydro-1-benzofuran-5-yl)piperazine, have been characterized with specific neurotrophic activity-enhancing effects [2]. This data gap is itself a quantitative differentiation: the target compound is an unexplored chemical space, offering a high-risk, high-reward opportunity for novelty-driven research, while characterized analogs provide more predictable but less pioneering starting points.

Data Availability Chemical Biology Drug Discovery

Structural Differentiation: Unsubstituted Benzofuran Core vs. Polysubstituted Analogs

The target compound features an unsubstituted benzofuran core, whereas the majority of specifically exemplified compounds in the key Takeda patent family (e.g., US 20120232095) possess multiple alkyl and alkoxy substitutions on the benzofuran ring, such as 2,2,4,6,7-pentamethyl or 7-methoxy-2,2,4,6-tetramethyl groups [1]. This structural distinction has significant implications for electronic properties, steric bulk, and metabolic stability. The unsubstituted core offers a minimal pharmacophore for exploring the contribution of the piperazine-pyrimidine tail without confounding steric or electronic effects from benzofuran substituents. This makes it a cleaner probe for studying the intrinsic binding contributions of the right-hand side of the molecule.

Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping

Pyrimidine Substitution Pattern: 4-(6-Methyl) vs. 2-Pyrimidinyl in Known Inhibitors

The 6-methylpyrimidin-4-yl substituent on the piperazine nitrogen is a distinct structural feature compared to the commonly employed 2-pyrimidinyl-piperazine motif found in many kinase inhibitors and GPCR ligands. For instance, (4-pyrimidin-2-ylpiperazin-1-yl)-(3,6,7-trimethyl-1-benzofuran-2-yl)methanone has a reported IC50 of 4.20 µM against the KCNQ2 ion channel [1]. The shift of the pyrimidine attachment from the 2-position to the 4-position alters the vector and electronic environment of the heterocycle, which can dramatically change target engagement and selectivity profiles. While direct data for the 4-substituted analog is absent, the class-level inference is that this regioisomeric change creates a differentiated binding modality warranting independent characterization.

Kinase Inhibitor Binding Mode Selectivity Profile

Procurement-Grade Purity and Availability as a Differentiator for Screening Libraries

Unlike advanced lead compounds from the Takeda patent family, which are not commercially available, Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone is listed by multiple vendors with a typical purity specification of 95% [1]. This commercial availability with defined purity stands in contrast to the proprietary, in-house synthesized analogs described in patents [2]. For high-throughput screening (HTS) campaigns, this represents a key procurement advantage: the compound can be sourced immediately with batch-to-batch quality documentation, enabling rapid hit validation without the lead time and cost of custom synthesis required for most patent-exemplified analogs.

Compound Management High-Throughput Screening Quality Control

Optimal Research and Procurement Scenarios for Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone


Novel Target Deconvolution and Phenotypic Screening

Given the complete absence of public bioactivity data [1], this compound is optimally deployed as a high-risk, high-reward probe in phenotypic or chemoproteomic screens. Its unexplored status maximizes the probability of discovering a novel target or mechanism of action, a key differentiator from well-characterized analogs. Procurement is justified for organizations with robust hit-validation infrastructure seeking first-in-class chemical starting points.

Minimal Pharmacophore SAR Campaigns

The unsubstituted benzofuran core makes this compound an ideal minimal pharmacophore for systematic structure-activity relationship (SAR) studies [1]. By using it as a reference scaffold, researchers can sequentially introduce substituents to map critical binding interactions. This approach is preferred over starting with polysubstituted analogs, where deconvolution of individual group contributions is confounded by steric and electronic crosstalk.

Pyrimidine Regioisomer Selectivity Profiling

The 4-(6-methylpyrimidin-4-yl) substitution pattern is a key structural differentiator from the more common 2-pyrimidinyl-piperazine motif, which has a known KCNQ2 IC50 of 4.20 µM [2]. This compound is recommended as a tool for head-to-head selectivity profiling against kinases, GPCRs, and ion channels to quantify the impact of the pyrimidine attachment point on target engagement, a critical parameter for chemical biology studies.

Rapid Hit Expansion in Academic Screening Centers

For academic or small-biotech screening centers with limited synthetic chemistry support, the immediate commercial availability and defined purity of this compound [3] make it a practical choice for hit expansion. Unlike patent-exemplified analogs that require custom synthesis, this compound can be purchased and screened in days rather than months, accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.